1-(2-Chloroethyl)piperidine-4-carbonitrile
Overview
Description
“1-(2-Chloroethyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C8H13ClN2 . It is used in scientific research and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
This compound can be synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H . This indicates the structural formula of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Chloroethyl)piperidine-4-carbonitrile” is 209.12 . It should be stored at room temperature, kept dry and cool .Scientific Research Applications
Anticancer Applications
Piperidine derivatives, which would include “1-(2-Chloroethyl)piperidine-4-carbonitrile”, are being utilized in different ways as anticancer agents . They could potentially be used in the development of new anticancer drugs.
Antimicrobial Applications
Piperidine derivatives also have applications as antimicrobial agents . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new antimicrobial drugs.
Analgesic Applications
Piperidine derivatives have been used as analgesics . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new pain relief medications.
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new anti-inflammatory drugs.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . This suggests that “1-(2-Chloroethyl)piperidine-4-carbonitrile” could potentially be used in the development of new antipsychotic drugs.
Synthesis of Quinuclidine and Acetonitrile
“1-(2-Chloroethyl)piperidine-4-carbonitrile” is an intermediate in the synthesis of quinuclidine and acetonitrile . It can be synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Related compounds such as piperidine derivatives have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.
Mode of Action
It is synthesized by reacting chlorine with 4-cyanopiperidine in acetonitrile, followed by dehydrative halogenation with phosphorus and benzene . The interaction of this compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
Related compounds have been involved in the synthesis of quinuclidine and acetonitrile
Result of Action
Related compounds have shown inhibitory effects on certain enzymes . More research is needed to determine the specific effects of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(2-Chloroethyl)piperidine-4-carbonitrile is not well-studied. Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action. The compound is recommended to be stored at room temperature, in a dry and cool environment .
properties
IUPAC Name |
1-(2-chloroethyl)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFXWOZZNHTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453377 | |
Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)piperidine-4-carbonitrile | |
CAS RN |
108890-51-3 | |
Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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